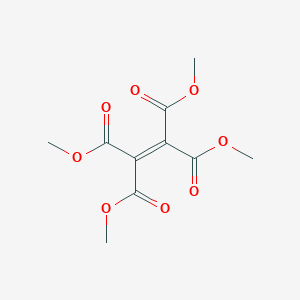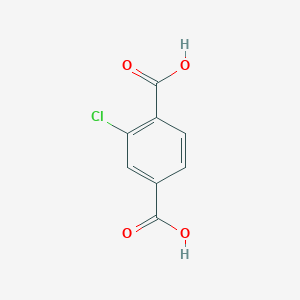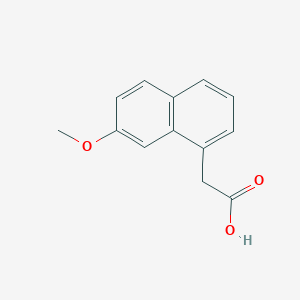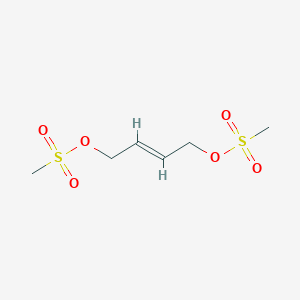
trans-2-Butene-1,4-diol dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-Butene-1,4-diol dimethanesulfonate, also known as BDDM, is a chemical compound that has been widely used in scientific research due to its unique properties. BDDM is a water-soluble compound that has been found to have a variety of biochemical and physiological effects. In
Mechanism Of Action
Trans-2-Butene-1,4-diol dimethanesulfonate works by inhibiting the activity of certain enzymes that are involved in DNA repair mechanisms. This leads to an increase in DNA damage, which can lead to cell death. trans-2-Butene-1,4-diol dimethanesulfonate has also been found to activate certain signaling pathways in cells, which can lead to changes in cellular behavior.
Biochemical And Physiological Effects
Trans-2-Butene-1,4-diol dimethanesulfonate has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. trans-2-Butene-1,4-diol dimethanesulfonate has also been found to inhibit the growth and proliferation of cancer cells. In addition, trans-2-Butene-1,4-diol dimethanesulfonate has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using trans-2-Butene-1,4-diol dimethanesulfonate in lab experiments is its water solubility, which makes it easy to work with. trans-2-Butene-1,4-diol dimethanesulfonate is also relatively stable, which makes it a useful tool for long-term studies. However, one of the limitations of using trans-2-Butene-1,4-diol dimethanesulfonate is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many future directions for research on trans-2-Butene-1,4-diol dimethanesulfonate. One area of research is the development of trans-2-Butene-1,4-diol dimethanesulfonate-based therapies for the treatment of cancer and other diseases. Another area of research is the study of the mechanisms of action of trans-2-Butene-1,4-diol dimethanesulfonate, which could lead to the development of new drugs and therapies. Additionally, there is a need for further studies on the toxicity of trans-2-Butene-1,4-diol dimethanesulfonate, as well as its effects on non-cancerous cells.
Synthesis Methods
Trans-2-Butene-1,4-diol dimethanesulfonate is synthesized by the reaction of trans-2-Butene-1,4-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields trans-2-Butene-1,4-diol dimethanesulfonate as a white crystalline solid that is easily soluble in water.
Scientific Research Applications
Trans-2-Butene-1,4-diol dimethanesulfonate has been used in a variety of scientific research studies due to its unique properties. It has been found to be a useful tool in the study of DNA damage and repair mechanisms, as well as in the study of cellular signaling pathways. trans-2-Butene-1,4-diol dimethanesulfonate has also been used in the study of cancer cells and has been found to have anti-cancer properties.
properties
CAS RN |
1953-56-6 |
|---|---|
Product Name |
trans-2-Butene-1,4-diol dimethanesulfonate |
Molecular Formula |
C6H12O6S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
[(E)-4-methylsulfonyloxybut-2-enyl] methanesulfonate |
InChI |
InChI=1S/C6H12O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-4H,5-6H2,1-2H3/b4-3+ |
InChI Key |
ROPXCSBPIJQJTK-ONEGZZNKSA-N |
Isomeric SMILES |
CS(=O)(=O)OC/C=C/COS(=O)(=O)C |
SMILES |
CS(=O)(=O)OCC=CCOS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)OCC=CCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



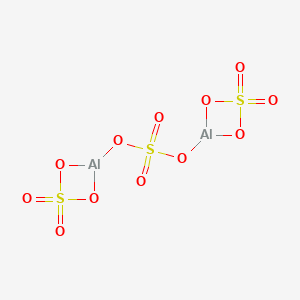
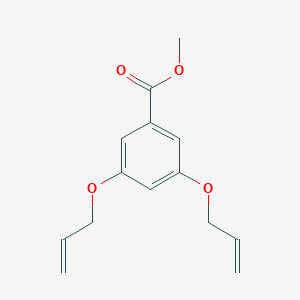
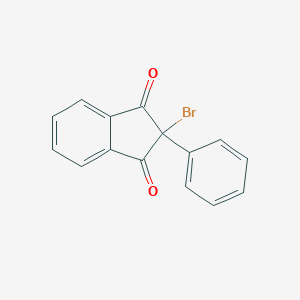
![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
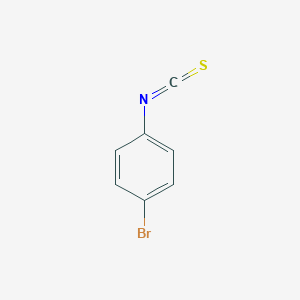
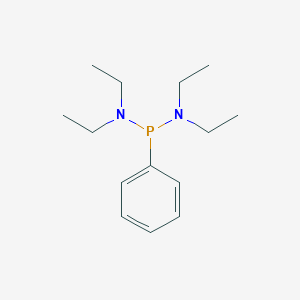
![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)
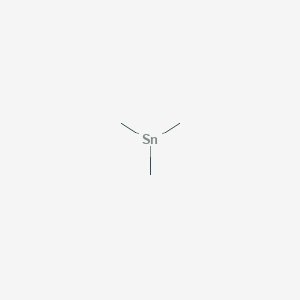
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
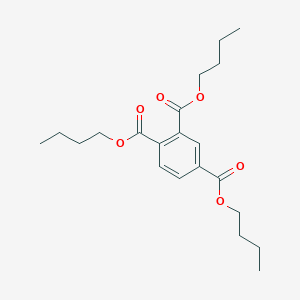
![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)
